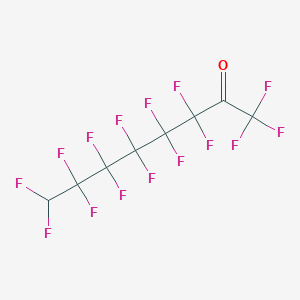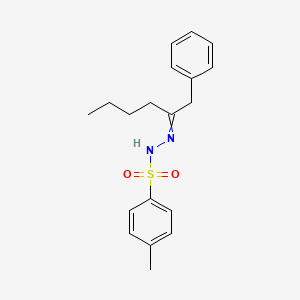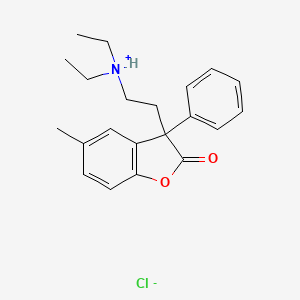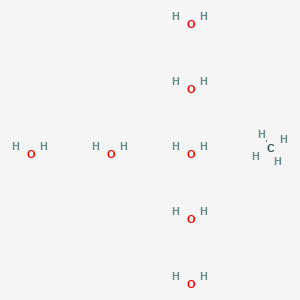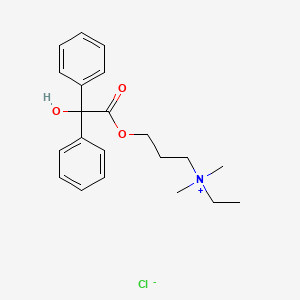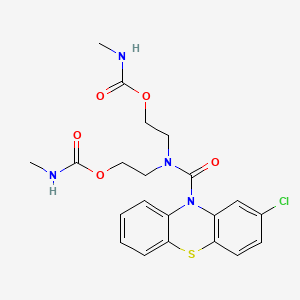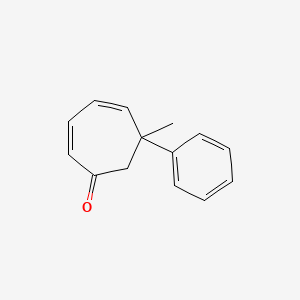![molecular formula C13H26B2O4 B14494880 Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate CAS No. 63267-60-7](/img/structure/B14494880.png)
Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate is a compound that belongs to the bicyclo[3.3.1]nonane family. This family of compounds is known for its unique structural features and diverse biological activities. The bicyclo[3.3.1]nonane moiety is predominant in many biologically active natural products due to its exceptional characteristics .
Méthodes De Préparation
The synthesis of tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate can be achieved through various synthetic routes. One common method involves starting from bicyclo[3.3.1]nonane-2,6-dione, which undergoes several steps to form the desired compound . The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the formation of the boronate ester. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can lead to the formation of different boronate esters .
Applications De Recherche Scientifique
Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of bicyclo[3.3.1]nonane have shown potential as anticancer agents and ion receptors . The compound’s unique structure makes it attractive for use in asymmetric catalysis and as molecular tweezers .
Mécanisme D'action
The mechanism of action of tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate involves its interaction with specific molecular targets and pathways. The compound’s boronate groups can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate can be compared with other similar compounds, such as bicyclo[3.3.1]nonane-2,6-dione and its derivatives. These compounds share the bicyclo[3.3.1]nonane core structure but differ in their functional groups and reactivity. The unique boronate groups in this compound distinguish it from other similar compounds and contribute to its specific applications and properties .
Propriétés
Numéro CAS |
63267-60-7 |
|---|---|
Formule moléculaire |
C13H26B2O4 |
Poids moléculaire |
268.0 g/mol |
Nom IUPAC |
(1-dimethoxyboranyl-2-bicyclo[3.3.1]nonanyl)-dimethoxyborane |
InChI |
InChI=1S/C13H26B2O4/c1-16-14(17-2)12-8-7-11-6-5-9-13(12,10-11)15(18-3)19-4/h11-12H,5-10H2,1-4H3 |
Clé InChI |
WLKFXHZCKLQOQF-UHFFFAOYSA-N |
SMILES canonique |
B(C1CCC2CCCC1(C2)B(OC)OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




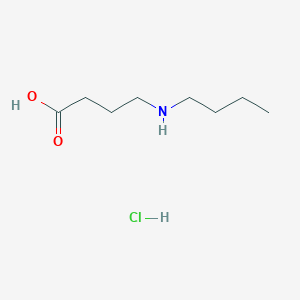
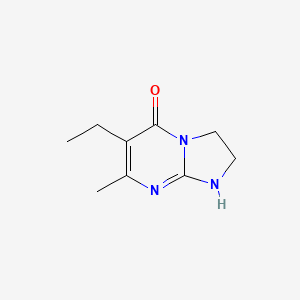
![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)
